N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine
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Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine is a synthetic organic compound that features a benzyl ether, a methoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzyl alcohol by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The protected intermediate is then subjected to alkylation with 3-chloropropylamine in the presence of a base like potassium carbonate to introduce the propylamine chain.
Imidazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine: shares structural similarities with other imidazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C21H25N3O2/c1-25-21-14-19(15-22-10-5-12-24-13-11-23-17-24)8-9-20(21)26-16-18-6-3-2-4-7-18/h2-4,6-9,11,13-14,17,22H,5,10,12,15-16H2,1H3 |
InChI Key |
GRNPMKMYTMDWPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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